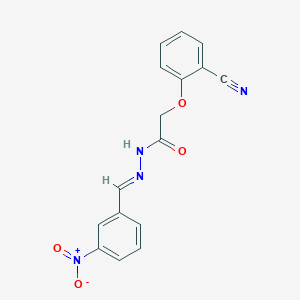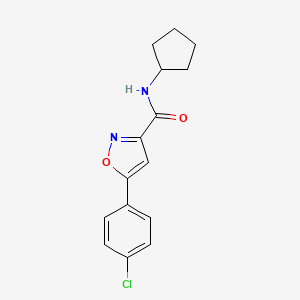![molecular formula C17H18N4O4 B5509097 1-methyl-4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5509097.png)
1-methyl-4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the 1,4-benzodiazepine-2,5-dione family, a class known for its structural complexity and pharmacological potential. Although specific details on this compound are scarce, research on similar 1,4-benzodiazepine derivatives provides insight into their synthesis, structure, and properties. These compounds have been extensively studied for their diverse biological activities and their potential as therapeutic agents.
Synthesis Analysis
The synthesis of 1,4-benzodiazepine-2,5-diones often involves multi-step reactions, including Ugi four-component condensation and acid-activated cyclization reactions. An example includes a general and expedient method developed for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones from commercially available components such as anthranilic acids, α-amino esters, and alkylating agents, demonstrating the incorporation of diverse functionality into the benzodiazepine products (Boojamra, et al., 1997).
Molecular Structure Analysis
The molecular structure of benzodiazepines is characterized by fused six- and seven-membered rings, with various substituents influencing their conformation and, subsequently, their biological activities. For example, derivatives have been observed to display conformational preferences that affect their stereochemistry and physical properties, such as the boat conformation in seven-membered rings and conformational isomerism in certain substituted benzodiazepines (Aversa, et al., 1980).
Chemical Reactions and Properties
Benzodiazepines undergo various chemical reactions, highlighting their reactivity and functional group transformations. These reactions include cyclization, substitution, and condensation, contributing to the structural diversity of the benzodiazepine family. The chemical properties are influenced by the substituents on the core structure, affecting their potential as ligands for different biological targets.
Physical Properties Analysis
The physical properties of benzodiazepines, including solubility, melting point, and crystalline structure, are crucial for their application in drug development. These properties are determined by the molecular structure and substitution patterns of the compounds. For instance, the introduction of specific functional groups can enhance solubility in biological media, which is essential for bioavailability.
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific transformations, are pivotal for the synthesis and modification of benzodiazepines. These properties enable the design and development of benzodiazepine derivatives with tailored biological activities and pharmacokinetic profiles.
Boojamra, C. G., Burow, K., Thompson, L., & Ellman, J. (1997). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. Journal of Organic Chemistry. (source)
Aversa, M., Giannetto, P., Romeo, G., Ficarra, P., & Vigorita, M. (1980). Nuclear magnetic resonance spectra of psychotherapeutic agents. III. Stereochemistry of 1-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-diones†‡. Journal of Heterocyclic Chemistry. (source)
Applications De Recherche Scientifique
Stereochemistry and Conformation
The stereochemistry of related 1,4-benzodiazepine derivatives has been studied through nuclear magnetic resonance, highlighting the conformational preferences of these molecules. For instance, derivatives such as clobazam and triflubazam, show a pseudo-boat cycloheptadiene-like conformation at room temperature. This conformational preference is crucial for understanding the interaction with biological targets and designing molecules with desired biological activities (Aversa et al., 1980).
Synthetic Approaches
Researchers have developed various synthetic methods for 1,4-benzodiazepine derivatives, showcasing the compound's versatility in chemical synthesis. For example, a two-step synthesis involving Ugi four-component condensation has been described as an efficient route to these molecules. This method allows for greater molecular diversity compared to traditional approaches (Keating & Armstrong, 1996). Additionally, solid-phase synthesis techniques have been employed for 1,4-benzodiazepine-2,5-diones, further illustrating the adaptability of these compounds in medicinal chemistry (Mayer et al., 1996).
Molecular Properties
The molecular properties of benzodiazepine derivatives have been a subject of interest due to their significant biological activities. Studies utilizing Gaussian methods have explored these properties, offering insights into their reactivity and potential applications in biological systems. This research underlines the importance of understanding the electronic and structural characteristics of these compounds (Abirou et al., 2007).
Enantioselective Synthesis
The enantioselective synthesis of benzodiazepines, particularly focusing on creating quaternary stereogenic centers, has been explored. This aspect is crucial for developing compounds with specific pharmacological profiles. Techniques involving deprotonation/trapping protocols have been used to achieve high enantioselectivities, demonstrating the potential for producing diverse and complex benzodiazepine structures with precise stereochemical control (Carlier et al., 2006).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-4-[[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-3H-1,4-benzodiazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-20-12-6-3-2-5-11(12)17(23)21(10-15(20)22)9-14-18-16(25-19-14)13-7-4-8-24-13/h2-3,5-6,13H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZUMYXRMMPSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C(=O)C2=CC=CC=C21)CC3=NOC(=N3)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5509018.png)
![[3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol](/img/structure/B5509024.png)
![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5509053.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide](/img/structure/B5509057.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5509078.png)

![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)

![N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5509117.png)
![4-benzyl-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5509124.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509126.png)
